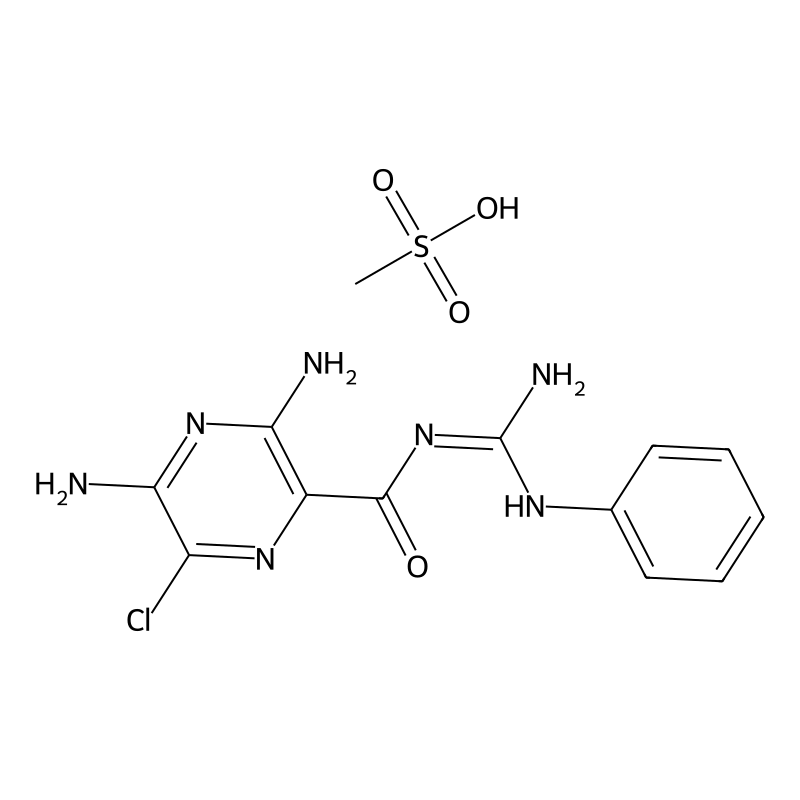Phenamil methanesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Phenamil methanesulfonate is a synthetic compound that belongs to the class of sodium channel blockers. It is chemically characterized as 3,5-diamino-6-chloro-N-[imino(phenylamino)methyl]pyrazinecarboxamide methanesulfonate salt. This compound is known for its ability to inhibit sodium channels, which plays a crucial role in various biological processes, including muscle contraction and neuronal signaling. Phenamil methanesulfonate is often used in scientific research to study sodium channel function and its implications in cellular motility and signaling pathways.
Phenamil methanesulfonate primarily acts as an inhibitor of sodium channels, particularly in bacterial systems. It has been observed to block the rotation of flagella in certain bacteria, which can be utilized to investigate the architecture and function of sodium-driven motors. For instance, mutations in specific genes (motA and motB) can confer resistance to phenamil, indicating its role in modifying motility through sodium channel inhibition . The compound does not undergo significant hazardous reactions under normal conditions, making it relatively stable for laboratory use .
Phenamil methanesulfonate exhibits several biological activities, particularly in the context of adipocyte differentiation. Research indicates that it can modulate the expression of peroxisome proliferator-activated receptor gamma (PPARγ), a key transcription factor involved in adipogenesis. This modulation can lead to increased adipocyte differentiation and lipid accumulation . Additionally, phenamil has been studied for its potential effects on bone repair by activating endogenous bone morphogenetic protein signaling pathways, promoting osteoblastic differentiation while also inducing some adipogenic differentiation .
The synthesis of phenamil methanesulfonate typically involves several steps starting from precursor compounds. One common method includes the reaction of 3,5-diamino-6-chloro-N-[imino(phenylamino)methyl]pyrazinecarboxamide with methanesulfonic acid to form the methanesulfonate salt. Detailed synthetic procedures may vary depending on the specific laboratory protocols but generally involve standard organic synthesis techniques such as crystallization and purification processes.
Phenamil methanesulfonate has diverse applications in biochemical and pharmacological research. Its primary uses include:
- Investigating Sodium Channel Function: It serves as a tool for studying the mechanisms of sodium channels in both prokaryotic and eukaryotic cells.
- Adipocyte Research: By modulating PPARγ expression, phenamil is utilized in studies related to obesity and metabolic disorders.
- Bone Regeneration Studies: Its role in promoting osteogenesis makes it a candidate for research into bone repair mechanisms .
Phenamil methanesulfonate has been extensively studied for its interactions with various biological systems. Notably, it has been shown to affect the motility of bacteria by inhibiting sodium-driven flagellar motors. Studies have identified mutations that confer resistance to phenamil, allowing researchers to explore different sodium interaction sites within motor proteins . Additionally, its effects on adipocyte differentiation highlight its potential interactions with metabolic pathways influenced by PPARγ.
Several compounds share structural or functional similarities with phenamil methanesulfonate. Here are some notable examples:
| Compound Name | Structure/Function | Unique Features |
|---|---|---|
| Amiloride | Sodium channel blocker | Used primarily as a diuretic; affects renal function. |
| Benzamil | Sodium channel blocker | More selective for epithelial sodium channels; used in hypertension treatment. |
| Eplerenone | Aldosterone antagonist | Targets mineralocorticoid receptors; used in heart failure treatment. |
Uniqueness of Phenamil Methanesulfonate:
- Unlike amiloride and benzamil, which are primarily used as diuretics or antihypertensives, phenamil methanesulfonate is more focused on research applications related to cellular motility and adipogenesis.
- Its dual role in promoting both osteoblastic differentiation and adipogenesis sets it apart from other sodium channel blockers that do not exhibit such diverse biological activities.








